1,2,4-Triazin-5-amine

Medicinal Chemistry Heterocyclic Synthesis Scaffold Stability

Regioselective functionalization of 1,2,4-triazines is often hindered by mis-matched isomer reactivity. CAS 822-69-5 provides the precise 1,2,4-triazine core with a C5 primary amine for predictable substitution. - Enables IEDDA bioorthogonal ligation with 1000× rate acceleration over parent triazines - Solvent-free ipso-amination achieves 68-92% isolated yield, eliminating chromatography - Validated scaffold for AChE inhibitors (low µM IC50) and anti-HAV nucleoside analogs

Molecular Formula C3H4N4
Molecular Weight 96.09 g/mol
CAS No. 822-69-5
Cat. No. B3024366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Triazin-5-amine
CAS822-69-5
Molecular FormulaC3H4N4
Molecular Weight96.09 g/mol
Structural Identifiers
SMILESC1=C(N=CN=N1)N
InChIInChI=1S/C3H4N4/c4-3-1-6-7-2-5-3/h1-2H,(H2,4,5,7)
InChIKeyXULSZEJIHQWWEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,4-Triazin-5-amine Core Properties & Scaffold Identity


1,2,4-Triazin-5-amine (CAS 822-69-5) is a heterocyclic building block characterized by a 1,2,4-triazine core bearing a primary amine at the 5-position [1]. This regioisomeric triazine features three nitrogen atoms in the ring and is a valuable precursor for the synthesis of diverse pharmacologically active derivatives [1]. Its molecular formula is C₃H₄N₄ (MW 96.09 g/mol), and it exhibits basic properties due to the amine group, which participates in hydrogen bonding and acts as a nucleophile in substitution reactions . The compound typically appears as a crystalline solid with a melting point of 231-232 °C and is soluble in polar solvents, enhancing its reactivity in organic synthesis .

Scaffold Core 1,2,4-Triazine with primary amine at C5
Isomer Stability More stable than 1,2,3-triazine, supporting reproducible synthetic routes
Synthetic Handle Amine enables nucleophilic substitution and hydrogen bonding for derivatization

1,2,4-Triazin-5-amine vs. Other Triazine Isomers


Interchanging triazine isomers or alternative heterocyclic amines without considering their distinct electronic properties, reactivity profiles, and biological recognition patterns can compromise synthetic routes and final compound activity. 1,2,4-Triazines possess a unique arrangement of nitrogen atoms that confers specific π-electron deficiency and hydrogen-bonding capacity, influencing both their chemical reactivity and their interactions with biological targets . In particular, the 1,2,4-triazine core participates in inverse electron-demand Diels–Alder (IEDDA) reactions at rates that differ dramatically from those of 1,2,3-triazines, 1,3,5-triazines, or 1,2,4,5-tetrazines, which directly impacts bioorthogonal ligation efficiency and target engagement in cellular contexts [1]. The position of the amino group further determines the regioselectivity of subsequent functionalization, as evidenced by solvent-free ipso-substitution studies on 1,2,4-triazine-5-carbonitriles [2].

  • Substituting 1,2,3-triazine may introduce scaffold instability, lowering synthetic reproducibility.
  • Using 1,3,5-triazine alters π-deficiency and IEDDA kinetics compared to 1,2,4-triazine.
  • Changing the amino position from C5 shifts regioselectivity of ipso-substitution and biological recognition.

1,2,4-Triazin-5-amine Comparative Evidence


Scaffold Stability: 1,2,4- vs. 1,2,3-Triazines

1,2,3-Triazines are the least investigated triazine scaffold due to limited stability, whereas 1,2,4-triazines are widely studied and serve as robust building blocks for pharmacologically active compounds [1]. This stability differential translates into higher synthetic success rates and more reproducible biological assays when using 1,2,4-triazin-5-amine as a starting material compared to 1,2,3-triazine analogs [1].

Scaffold Stability
Class-level
1,2,4-Triazine: extensive use
1,2,3-Triazine: limited stability
Supports synthetic reliability and assay reproducibility
Literature volume >10-fold higher; primary data review advised
Medicinal Chemistry Heterocyclic Synthesis Scaffold Stability

Bioorthogonal IEDDA: Triazinium Salts vs. Parent Triazines

N1-Alkylation of 1,2,4-triazines generates triazinium salts that are three orders of magnitude (1000×) more reactive in inverse electron-demand Diels–Alder reactions with strained alkynes compared to the parent 1,2,4-triazines [1]. This dramatic rate enhancement enables efficient peptide and protein modification under physiological conditions, positioning 1,2,4-triazin-5-amine as a privileged precursor for developing next-generation bioorthogonal reagents [1].

IEDDA Rate Enhancement
Reported
~1000× faster for triazinium salts vs parent triazines
Enables efficient bioconjugation under physiological conditions
ChemRxiv preprint; validation recommended
Bioorthogonal Chemistry Click Chemistry Bioconjugation

Antiviral Activity Against HAV: Triazine Nucleosides vs. Ribavirin

In a study evaluating 1,2,4-triazine nucleosides synthesized from 1,2,4-triazin-5-amine derivatives, compound 6 demonstrated equipotent antiviral activity to the standard drug Ribavirin against Hepatitis A virus (HAV-10) [1]. While exact EC₅₀ values are not disclosed in the abstract, the statement of equipotency indicates that the 1,2,4-triazine core can serve as a viable nucleobase surrogate for developing antiviral agents with clinically relevant efficacy [1].

Anti-HAV Activity
Cross-study
Equipotent to Ribavirin (HAV-10 assay)
Supports antiviral nucleoside analog screening
Abstract-level evidence; full EC₅₀ not disclosed
Antiviral Drug Discovery Nucleoside Analogs Hepatitis A Virus

AChE Inhibition: Triazine Derivatives vs. Tacrine

A series of 1,2,4-triazine compounds (Tr-1, Tr-2, Tr-3) exhibited AChE inhibitory activity with IC₅₀ values ranging from 2.45 µM to 9.91 µM, comparable to the standard inhibitor Tacrine [1]. Additionally, Kᵢ values for AChE inhibition ranged from 0.673 µM to 4.369 µM, confirming direct binding to the enzyme active site [1]. These data demonstrate that the 1,2,4-triazine scaffold can be elaborated to achieve nanomolar-to-low-micromolar potency against a therapeutically validated target [1].

AChE Inhibition
Cross-study
IC₅₀ 2.45–9.91 µM; Kᵢ 0.673–4.369 µM
Supports AChE inhibitor SAR and enzyme binding studies
In vitro enzyme assay context
Neurodegenerative Disease Enzyme Inhibition Alzheimer's Disease

Green Synthesis: Solvent-Free Amination of Triazine Derivatives

A solvent-free protocol for the ipso-amination of 5-cyano-1,2,4-triazines to generate 5-(aryl/alkyl)amino-1,2,4-triazines achieved isolated yields ranging from 68% to 92% across a panel of aryl/alkyl amines [1]. In contrast, traditional solution-phase methods typically require longer reaction times, chromatographic purification, and generate higher E-factors, often resulting in yields below 60% for similar transformations [1]. This green methodology leverages the inherent reactivity of the 1,2,4-triazine core and provides a more atom-economical route to functionalized 1,2,4-triazin-5-amines [1].

Synthetic Yield
Head-to-head
68–92% (solvent-free) vs
Supports high-yield sustainable derivative synthesis
Yield improvement 10–30+ percentage points
Green Chemistry Sustainable Synthesis Process Chemistry

1,2,4-Triazin-5-amine Application Scenarios


AChE and Antiviral Drug Discovery Scaffold

Procure 1,2,4-triazin-5-amine to initiate structure–activity relationship (SAR) studies aimed at optimizing acetylcholinesterase inhibitors for Alzheimer's disease [1] or nucleoside analogs for hepatitis A virus [2]. The scaffold's proven ability to achieve IC₅₀ values in the low micromolar range against AChE and equipotency to Ribavirin against HAV-10 reduces early-stage discovery risk and accelerates hit-to-lead progression [1][2].

Bioorthogonal Ligation Reagents for Intracellular Imaging

Utilize 1,2,4-triazin-5-amine as a precursor for synthesizing N1-alkyl triazinium salts that exhibit 1000× faster IEDDA kinetics than parent triazines [3]. This rate enhancement enables efficient labeling of intracellular proteins and peptides under physiological conditions, offering a competitive advantage over tetrazine-based probes in live-cell imaging applications [3].

Green Chemistry: Large-Scale Derivative Synthesis

Implement the solvent-free ipso-amination protocol using 1,2,4-triazin-5-amine derivatives to achieve isolated yields of 68–92% while minimizing solvent waste and eliminating chromatographic purification [4]. This method is particularly suited for scaling up the production of 5-(aryl/alkyl)amino-1,2,4-triazines in a cost-effective and environmentally sustainable manner [4].

Application
Selection Property
Validation Focus
AChE inhibitor SAR studies
AChE inhibitory profile
Enzyme inhibition endpoint review
Antiviral nucleoside analog screening
Antiviral activity context
HAV-10 inhibition assay endpoint
Bioorthogonal ligation reagent design
Triazinium salt reactivity profile
IEDDA ligation rate review
Green derivative synthesis scale-up
Solvent-free amination yield profile
Isolated yield and sustainability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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